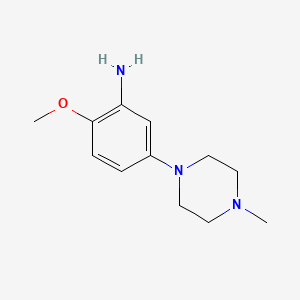
2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine
Vue d'ensemble
Description
2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine, also known as 25I-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. It belongs to the family of N-benzyl phenethylamines and is structurally similar to other psychedelic drugs such as LSD and mescaline. 25I-NBOMe is known for its potent hallucinogenic effects and has been used recreationally by individuals seeking altered states of consciousness. However, the potential scientific research applications of 25I-NBOMe are vast and could lead to breakthroughs in the fields of neuroscience and pharmacology.
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of drugs targeting abnormal cellular proliferation .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of drugs that modulate protein degradation . These drugs often work by covalently linking a degron to a targeting ligand, which binds to a targeted protein, marking it for proteasome degradation .
Biochemical Pathways
Related compounds have been associated with the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
Similar compounds have been associated with the modulation of protein degradation, potentially leading to therapeutic applications in diseases characterized by abnormal cellular proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine in lab experiments is its potency and selectivity for the serotonin 2A receptor. This makes it a useful tool for studying the function of this receptor and its potential therapeutic uses. However, the recreational use of this compound has led to its classification as a Schedule I controlled substance in the United States, which could limit its availability for scientific research.
Orientations Futures
There are several potential future directions for research on 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine. One area of interest is the study of the serotonin 2A receptor and its potential therapeutic uses. Another potential area of research is the development of new psychedelic drugs based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in the treatment of psychiatric disorders.
Applications De Recherche Scientifique
The potential scientific research applications of 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine are vast and could lead to breakthroughs in the fields of neuroscience and pharmacology. One potential use of this compound is in the study of the serotonin 2A receptor, which is known to play a role in the hallucinogenic effects of psychedelic drugs. This compound is a potent agonist of the serotonin 2A receptor and could be used to study the receptor's function and potential therapeutic uses.
Propriétés
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-12(16-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEDMDVIKBUJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3345113.png)
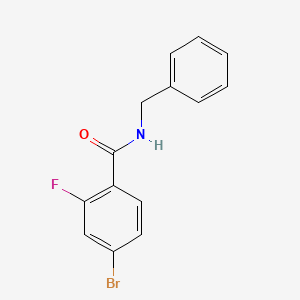

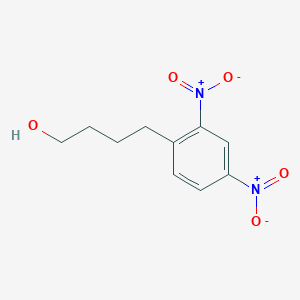
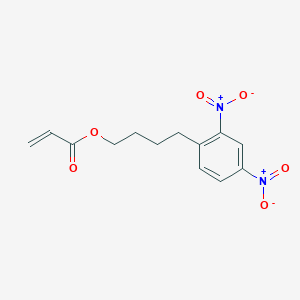
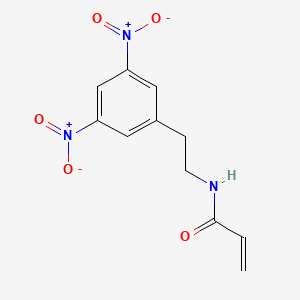

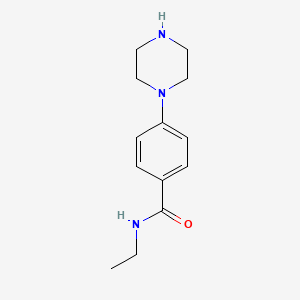
![N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B3345161.png)
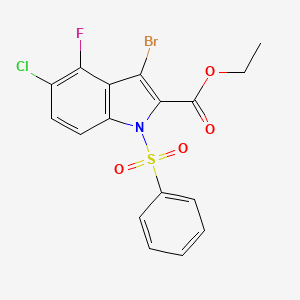
![2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3345176.png)
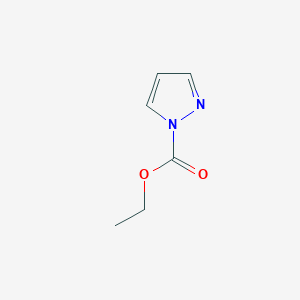
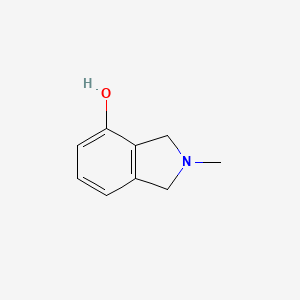
![3-Methylene-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B3345225.png)